5-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Medicinal Chemistry Cross-Coupling Scaffold Functionalization

Medicinal chemistry teams often face a trade-off between scaffold diversification speed and metabolic stability when designing kinase inhibitors. This dual-halogenated pyrazolo[1,5-a]pyridine resolves that conflict by providing orthogonal reactivity at positions 5 and 6. - **5-Bromo group**: Enables rapid Suzuki-Miyaura cross-coupling for SAR exploration around p110α, RET, or EP1 targets. - **6-Fluoro atom**: Enhances metabolic stability and oral bioavailability without requiring de novo core synthesis. - **Direct use**: Replace time-consuming multi-step fluorinated core preparation with this single building block. Supplied as a crystalline solid with ≥97% purity, ready for immediate scale-up from milligram to gram quantities.

Molecular Formula C7H4BrFN2
Molecular Weight 215.02 g/mol
CAS No. 1427382-82-8
Cat. No. B12274624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-fluoropyrazolo[1,5-a]pyridine
CAS1427382-82-8
Molecular FormulaC7H4BrFN2
Molecular Weight215.02 g/mol
Structural Identifiers
SMILESC1=C2C=C(C(=CN2N=C1)F)Br
InChIInChI=1S/C7H4BrFN2/c8-6-3-5-1-2-10-11(5)4-7(6)9/h1-4H
InChIKeyQXYOQEILHSBYGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-fluoropyrazolo[1,5-a]pyridine: Dual-Halogenated Scaffold


5-Bromo-6-fluoropyrazolo[1,5-a]pyridine (CAS 1427382-82-8) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyridine class, a privileged scaffold in medicinal chemistry [1]. It features a fused pyrazole-pyridine ring system with a bromine atom at the 5-position and a fluorine atom at the 6-position, a unique dual-halogenation pattern that enables orthogonal functionalization strategies [2]. With a molecular weight of approximately 215 g/mol and high purity (≥97% typical), this compound serves as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules .

1 Dual-halogenated heterocyclic building block for privileged pyrazolo[1,5-a]pyridine scaffold
2 Orthogonal C5-Br (cross-coupling) and C6-F (SNAr/metabolic stability) handles
3 Enables sequential derivatization for kinase inhibitor SAR exploration
Selection context for p110α PI3K, RET, and EP1-targeted synthesis projects

5-Bromo-6-fluoropyrazolo[1,5-a]pyridine vs. Mono-Halogenated Analogs


In the pyrazolo[1,5-a]pyridine core, the 5- and 6-positions are both critical for modulating kinase selectivity and potency, but they exhibit distinct tolerance for substitution [1]. The 5-position is highly tolerant of modifications and is frequently functionalized via cross-coupling, whereas the 6-position is less permissive, requiring precise electronic tuning [2]. Substituting 5-Bromo-6-fluoropyrazolo[1,5-a]pyridine with a mono-halogenated analog (e.g., 5-bromo or 6-fluoro only) would forfeit the orthogonal reactivity conferred by the dual-halogenation pattern, limiting the accessible chemical space and potentially compromising target affinity [3].

Target Compound
Potential Substitute
Mismatch Risk Context
5-Bromo-6-fluoropyrazolo[1,5-a]pyridine
5-Bromopyrazolo[1,5-a]pyridine (CAS 1060812-84-1)
Lacks the C6-F metabolic shield, potentially increasing oxidative clearance in downstream analogs
5-Bromo-6-fluoropyrazolo[1,5-a]pyridine
6-Fluoropyrazolo[1,5-a]pyridine (CAS 1367948-91-1)
Absence of C5-Br limits p110α isoform selectivity and forfeits key orthogonal diversification handle
5-Bromo-6-fluoropyrazolo[1,5-a]pyridine
Mono-halogenated pyrazolo[1,5-a]pyridine analogs
Single-site reactivity may restrict sequential library synthesis and target engagement optimization

5-Bromo-6-fluoropyrazolo[1,5-a]pyridine: Key Differentiating Evidence


Dual Halogenation for Sequential Functionalization

5-Bromo-6-fluoropyrazolo[1,5-a]pyridine provides orthogonal handles for sequential derivatization. The bromine at C5 is an ideal leaving group for Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) [1]. The fluorine at C6, in contrast, is a strong electron-withdrawing group that can be exploited for nucleophilic aromatic substitution (SNAr) or remains inert to serve as a metabolic blocking group [2]. This dual functionality is absent in mono-halogenated comparators like 5-bromopyrazolo[1,5-a]pyridine (CAS 1060812-84-1) and 6-fluoropyrazolo[1,5-a]pyridine (CAS 1367948-91-1), which offer only a single site for initial diversification [3].

Sequential Functionalization
Class-level inference
2 orthogonal reactive sites (C5-Br, C6-F) vs 1 site in mono-halogenated analogs
Supports efficient, diverse library synthesis from a single intermediate
Synthetic utility inferred from aryl halide reactivity; requires project-specific validation
Medicinal Chemistry Cross-Coupling Scaffold Functionalization

6-Fluoro Blockade Provides Metabolic Stability

In the context of p110α-selective PI3K inhibitors, the 6-position of the pyrazolo[1,5-a]pyridine core is a known site for oxidative metabolism [1]. Introducing a fluorine atom at this position is a validated strategy to block metabolism and improve pharmacokinetic (PK) properties. While direct PK data for 5-bromo-6-fluoropyrazolo[1,5-a]pyridine itself is not available, the compound incorporates this critical fluorine atom at C6 [2]. In contrast, the comparator 5-bromopyrazolo[1,5-a]pyridine (CAS 1060812-84-1) lacks this metabolic shield, rendering analogs derived from it more susceptible to rapid clearance [3].

Metabolic Stability Context
Class-level inference
C6-F substituent present as a validated metabolic blocking group, absent in 5-bromo-only comparator
Addresses common oxidative liability in early synthetic strategy
SAR inference from PI3K inhibitor series; compound-specific PK data to verify
Kinase Inhibition Metabolic Stability Drug Metabolism

p110α Selectivity from 5-Bromo Substitution

SAR studies on pyrazolo[1,5-a]pyridine-based PI3K inhibitors demonstrate that a 5-bromo substituent is a key driver of p110α isoform selectivity [1]. Furthermore, the 5-position is one of the few sites tolerant of modification [2]. The compound 5-bromo-6-fluoropyrazolo[1,5-a]pyridine contains this critical 5-bromo group, while the additional 6-fluoro substitution provides a metabolic advantage as discussed above. While a direct IC50 comparison with a 6-fluoro-only analog is not available in public literature, the 5-bromo group is essential for achieving low nanomolar potency (e.g., compound 5x, p110α IC50 = 0.9 nM) in optimized leads [3]. A 6-fluoropyrazolo[1,5-a]pyridine derivative lacking the 5-bromo group would be expected to exhibit significantly reduced potency and selectivity based on this SAR.

p110α Selectivity Driver
Class-level inference
C5-Br substituent essential for p110α PI3K potency and selectivity, lacking in 6-fluoro-only comparator
Supports p110α-targeted pathway inhibition assay context
Direct comparison data not available; inference based on established SAR in optimized leads
PI3K Inhibition Kinase Selectivity Cancer Therapeutics

5-Bromo-6-fluoropyrazolo[1,5-a]pyridine: R&D Applications


p110α PI3K Inhibitor Library Synthesis

5-Bromo-6-fluoropyrazolo[1,5-a]pyridine is ideally suited as a starting material for generating focused libraries of p110α-selective PI3K inhibitors. The 5-bromo group facilitates rapid diversification via Suzuki-Miyaura cross-coupling, a validated method for introducing aryl/heteroaryl groups to optimize potency and selectivity [1]. The 6-fluoro group is retained to mitigate metabolic liabilities, a key design principle established in the optimization of this chemotype [2]. This approach avoids time-consuming de novo synthesis of the fluorinated core for each analog.

RET Kinase Inhibitor Design for Improved PK

Substituted pyrazolo[1,5-a]pyridines, including those with halogenation patterns similar to 5-bromo-6-fluoropyrazolo[1,5-a]pyridine, have been claimed as RET kinase inhibitors for oncology applications [1]. The dual-halogenated scaffold provides a strategic advantage: the bromine allows for the introduction of diverse substituents to fine-tune RET binding, while the fluorine serves as a bioisostere for hydrogen, enhancing metabolic stability and potentially improving oral bioavailability [2]. This building block enables the rapid exploration of SAR around this clinically important target.

EP1 Antagonist Chemical Space Exploration

The pyrazolo[1,5-a]pyridine core has been successfully employed as a scaffold for orally active EP1 receptor antagonists for conditions like overactive bladder [1]. 5-Bromo-6-fluoropyrazolo[1,5-a]pyridine offers a valuable entry point into this chemical space. The 5-bromo handle allows for the installation of diverse substituents to probe the EP1 binding pocket, while the 6-fluoro group can be used to fine-tune physicochemical properties and block potential metabolic hot spots, building upon the SAR insights from this series [2].

Application
Selection Property
Validation Focus
p110α PI3K inhibitor library synthesis
Orthogonal reactive handles (C5-Br, C6-F)
Cross-coupling efficiency, p110α isoform selectivity review
RET kinase inhibitor SAR exploration
Dual-halogenation pattern for tuning binding and PK
RET binding affinity, metabolic stability endpoint review
EP1 antagonist chemical space probes
Pyrazolo[1,5-a]pyridine scaffold with metabolic blocking
EP1 receptor binding, physicochemical property tuning

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